molecular formula C20H13Br2ClN2O2 B342992 5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide

5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide

Cat. No.: B342992
M. Wt: 508.6 g/mol
InChI Key: OMOHLLIDFCOEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide is a complex organic compound with the molecular formula C20H13Br2ClN2O2. This compound is characterized by the presence of bromine, chlorine, and benzamide functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may block prostaglandin synthesis by inhibiting cyclooxygenase enzymes .

Properties

Molecular Formula

C20H13Br2ClN2O2

Molecular Weight

508.6 g/mol

IUPAC Name

5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide

InChI

InChI=1S/C20H13Br2ClN2O2/c21-12-5-10-18(23)16(11-12)20(27)25-14-8-6-13(7-9-14)24-19(26)15-3-1-2-4-17(15)22/h1-11H,(H,24,26)(H,25,27)

InChI Key

OMOHLLIDFCOEGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.